molecular formula C8H5BrCl3NO B14248818 Trichloroacetamide, N-(2-bromophenyl)-

Trichloroacetamide, N-(2-bromophenyl)-

Cat. No.: B14248818
M. Wt: 317.4 g/mol
InChI Key: BFGPVFBEANPEHH-UHFFFAOYSA-N
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Description

Trichloroacetamide, N-(2-bromophenyl)- is a chemical compound with the molecular formula C8H5BrCl3NO It is known for its unique structure, which includes a trichloroacetamide group attached to a 2-bromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloroacetamide, N-(2-bromophenyl)- typically involves the reaction of trichloroacetonitrile with 2-bromoaniline. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Trichloroacetamide, N-(2-bromophenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Trichloroacetamide, N-(2-bromophenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trichloroacetamide group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

    Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

Trichloroacetamide, N-(2-bromophenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Trichloroacetamide, N-(2-bromophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4,6-Tribromophenyl)-2,2,2-trichloroacetamide: Similar structure but with additional bromine atoms on the phenyl ring.

    N-(2-Chlorophenyl)-2,2,2-trichloroacetamide: Similar structure with a chlorine atom instead of bromine.

    N-(2-Fluorophenyl)-2,2,2-trichloroacetamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

Trichloroacetamide, N-(2-bromophenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s effectiveness in certain applications.

Properties

Molecular Formula

C8H5BrCl3NO

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-bromophenyl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C8H5BrCl3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14)

InChI Key

BFGPVFBEANPEHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)Br

Origin of Product

United States

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